benzyl N-[(2S)-1-[[(1S)-2-[(2S)-2-[4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate
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Overview
Description
Benzyl N-[(2S)-1-[[(1S)-2-[(2S)-2-[4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate is a complex organic compound with a multifaceted structure. This compound is characterized by the presence of multiple functional groups, including carbamate, thiazole, pyrrolidine, and benzoyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(2S)-1-[[(1S)-2-[(2S)-2-[4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the Thiazole Ring: The thiazole ring is typically synthesized through the cyclization of a suitable precursor, such as a thioamide and an α-haloketone, under acidic or basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.
Attachment of the Benzoyl Group: The benzoyl group is usually introduced through an acylation reaction, using benzoyl chloride and a suitable base.
Formation of the Carbamate Group: The carbamate group is formed by reacting an amine with an isocyanate or a chloroformate.
Final Coupling: The final coupling involves the reaction of the intermediate compounds to form the desired product, often under mild conditions to preserve the integrity of the functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole and pyrrolidine rings, leading to the formation of sulfoxides or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typical reducing agents.
Nucleophiles: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with various biomolecules, such as proteins and nucleic acids. Its structure suggests it could act as a ligand for certain receptors or enzymes.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of benzyl N-[(2S)-1-[[(1S)-2-[(2S)-2-[4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various types of chemical bonds, including hydrogen bonds, ionic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- **Benzyl N-[(2S)-1-[[(1S)-2-[(2S)-2-[4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-ethylcarbamate
- **Benzyl N-[(2S)-1-[[(1S)-2-[(2S)-2-[4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-propylcarbamate
Uniqueness
The uniqueness of benzyl N-[(2S)-1-[[(1S)-2-[(2S)-2-[4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate lies in its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with a distinct set of molecular targets, leading to its specific biological and chemical properties.
Properties
Molecular Formula |
C42H57N5O9S |
---|---|
Molecular Weight |
808.0 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(1S)-2-[(2S)-2-[4-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |
InChI |
InChI=1S/C42H57N5O9S/c1-30(46(2)42(51)56-28-31-11-5-3-6-12-31)39(49)45-37(32-13-7-4-8-14-32)41(50)47-19-10-17-36(47)40-44-35(29-57-40)38(48)33-15-9-16-34(27-33)55-26-25-54-24-23-53-22-21-52-20-18-43/h3,5-6,9,11-12,15-16,27,29-30,32,36-37H,4,7-8,10,13-14,17-26,28,43H2,1-2H3,(H,45,49)/t30-,36-,37-/m0/s1 |
InChI Key |
ZEMGKKMHCQAFCR-UOPCVZPCSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCCN)N(C)C(=O)OCC5=CC=CC=C5 |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCCN)N(C)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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